![molecular formula C14H24Cl2N2O B1439259 {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185303-92-7](/img/structure/B1439259.png)
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Vue d'ensemble
Description
“{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride”, also known as PEMA dihydrochloride, is a synthetic organic compound with potential applications in various fields of research and industry due to its unique chemical and biological properties. It has a molecular weight of 307.26 and a molecular formula of C14H24Cl2N2O .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, play a significant role in the pharmaceutical industry. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H24Cl2N2O . This compound is a part of the piperidine class of compounds, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It has a molecular weight of 307.26 and a molecular formula of C14H24Cl2N2O .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Glycosidase Inhibitors : A study detailed the synthesis of polyhydroxylated indolizidines, potential glycosidase inhibitors, involving a piperidine ring formed through an intramolecular Mannich-type reaction (Baumann et al., 2008).
- Development of Pyrimidines and Isoquinolines : Another research focused on the synthesis of pyrimidines and isoquinolines, incorporating a piperidine component, leading to the development of novel compounds with potential applications in drug discovery (Paronikyan et al., 2016).
- Reactions of Arylthiolanium Salts with Amines : A study explored the reactions of arylthiolanium salts with secondary amines like piperidine, yielding aryl aminobutyl sulfides, indicating potential applications in synthetic organic chemistry (Karaulova et al., 1988).
Biomedical Applications
- Antibacterial and Antifungal Activity : Research on the synthesis of benzofuro[3,2‐d]pyrimidines, which underwent reactions with amines like piperidine, showed promising antibacterial and antifungal activities (Bodke & Sangapure, 2003).
- Biodistribution in Mice : A study synthesized oxotechnetium mixed ligand complexes with a piperidine group and investigated their in vivo biodistribution in mice, highlighting potential applications in biomedical imaging (Patsis et al., 1999).
- Anticancer Agents : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed some compounds with strong anticancer properties, suggesting potential therapeutic applications (Rehman et al., 2018).
Material Science Applications
- Copper Complexes in Polymerization : A study described the synthesis of copper(II) complexes using a piperidine derivative for rac-lactide polymerization, indicating its potential in material science and polymer chemistry (Daneshmand et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives have a broad range of pharmacological applications .
Mode of Action
Piperidine derivatives have been found to exhibit various biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The biological activity of piperidine derivatives suggests that they may be influenced by various environmental factors .
Analyse Biochimique
Biochemical Properties
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and these proteases can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. By modulating the activity of these enzymes, this compound can alter the metabolic fate of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .
Propriétés
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-8-11-17-14-7-3-2-6-13(14)12-16-9-4-1-5-10-16;;/h2-3,6-7H,1,4-5,8-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJOLPDLRLIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




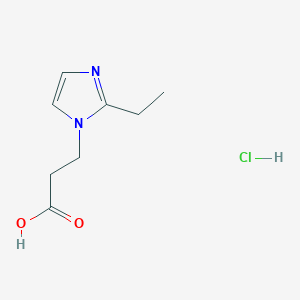

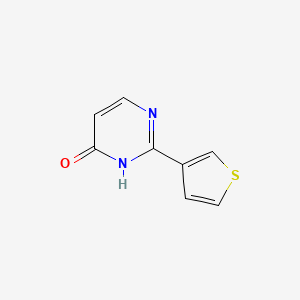

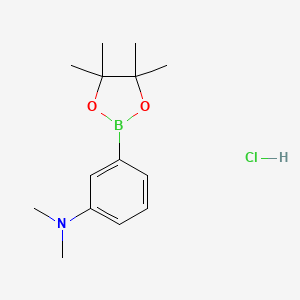



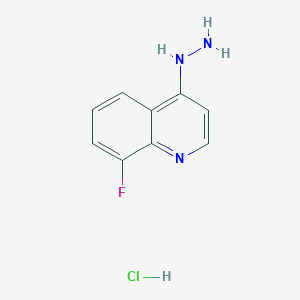
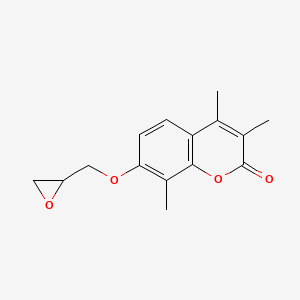
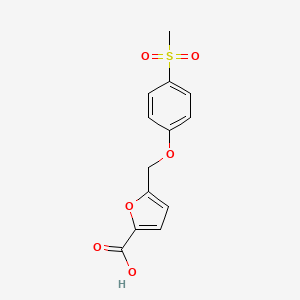
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
